molecular formula C13H8BrFN2 B8648067 6-bromo-1-(4-fluorophenyl)-1H-indazole

6-bromo-1-(4-fluorophenyl)-1H-indazole

Cat. No.: B8648067
M. Wt: 291.12 g/mol
InChI Key: SXQYVXFJCJDFDD-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-fluorophenyl)-1H-indazole is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmacology, featured in several FDA-approved drugs and clinical candidates for its ability to interact with a range of biological targets . This specific derivative is synthetically valuable due to the bromo substituent, which serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, to create diverse libraries of compounds . The 4-fluorophenyl group at the 1-position can enhance metabolic stability and influence binding affinity. Indazole-based compounds have demonstrated significant potential in oncology research, acting as inhibitors for various kinases and showing efficacy in suppressing cancer cell proliferation, migration, and invasion . Beyond anticancer applications, research indicates that novel indazole derivatives exhibit promising broad-spectrum antimicrobial activities, particularly against Gram-positive bacteria . This compound is offered For Research Use Only and is strictly intended for laboratory research and development purposes. It is not for diagnostic, therapeutic, or personal use. Researchers can leverage this building block to explore new chemical space in the development of potential therapeutic agents.

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

6-bromo-1-(4-fluorophenyl)indazole

InChI

InChI=1S/C13H8BrFN2/c14-10-2-1-9-8-16-17(13(9)7-10)12-5-3-11(15)4-6-12/h1-8H

InChI Key

SXQYVXFJCJDFDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)Br)C=N2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of indazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-1-(4-fluorophenyl)-1H-indazole Br (6), 4-Fluorophenyl (1) 291.06 Kinase inhibition, intermediate
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) 229.02 Drug development, synthesis
6-Bromo-4-methoxy-1H-indazole Br (6), OCH₃ (4) 227.06 Enhanced solubility
6-Bromo-1-methyl-1H-indazole Br (6), CH₃ (1) 195.03 Simplified pharmacokinetics
4-Bromo-6-(trifluoromethyl)-1H-indazole Br (4), CF₃ (6) 279.02 High lipophilicity

Key Observations :

  • Halogen vs.
  • Solubility : Methoxy (OCH₃) at position 4 (e.g., 6-Bromo-4-methoxy-1H-indazole) increases polarity and aqueous solubility compared to hydrophobic groups like trifluoromethyl (CF₃) .

Q & A

Q. Table 1: Example Reaction Conditions for Bromo-Indazole Synthesis

ParameterOptimal RangeObserved Yield (%)
Solvent (MeOH:AcOH)4:1 (v/v)73–85
Reaction Time8–12 hours78
Catalyst (Pd/C)5 mol%82

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions. For example, aromatic protons appear at δ 7.2–8.3 ppm, while the indazole NH proton is typically downfield (δ 10–12 ppm) .
  • FTIR : Confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C-F stretch at ~1,100 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺: 291.12 g/mol) .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/FeaturesSignificance
¹H NMRδ 7.36 (s, 1H, indazole NH)Confirms indazole core
FTIR590 cm⁻¹ (C-Br)Bromine substitution
MS (ESI)m/z 291.12 [M+H]⁺Molecular weight validation

Advanced: How can X-ray crystallography using SHELXL determine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines structures via least-squares minimization, incorporating anisotropic displacement parameters for heavy atoms (Br, F) .
  • Challenges :
    • Disorder : Bromine atoms may exhibit positional disorder; apply PART instructions in SHELXL to model split positions.
    • Twinning : Use TWIN/BASF commands for twinned data .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate refined structures .

Q. Table 3: SHELXL Refinement Metrics

ParameterValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.12
Flack Parameter0.01(2)

Advanced: How can QSAR models guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

  • Descriptor Selection : Use steric (molar refractivity), electronic (HOMO/LUMO), and hydrophobic (logP) parameters. A QSAR model for analogous compounds achieved R² = 0.89, Q² = 0.82 .
  • Validation : Perform leave-one-out cross-validation and external test sets to avoid overfitting.
  • Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance binding to Polo-like kinase 1 (Plk1) .

Q. Table 4: QSAR Model Coefficients for Indazole Derivatives

DescriptorCoefficientSignificance
logP0.45Hydrophobic interaction
HOMO Energy-0.32Electron donation
Molar Refractivity0.21Steric bulk

Basic: What in vitro assays evaluate the anti-proliferative activity of this compound?

Methodological Answer:

  • MTT/PrestoBlue Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) after 48–72 hours. For related compounds, IC₅₀ values ranged from 2–10 µM .
  • Cell Cycle Analysis : Use flow cytometry to assess G2/M arrest.
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

Q. Table 5: Example In Vitro Activity Data

Cell LineIC₅₀ (µM)Mechanism
MCF-74.2Plk1 inhibition
HeLa6.8Caspase-3 activation

Advanced: How to resolve contradictions between computational binding affinities and experimental bioactivity data?

Methodological Answer:

  • Iterative Refinement : Re-examine docking poses (e.g., in AutoDock Vina) for induced-fit effects. For example, fluorine at the 4-phenyl position may enhance π-stacking in Plk1 but reduce solubility .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure actual binding constants (KD).
  • Data Triangulation : Cross-validate MD simulations, free-energy calculations (MM/PBSA), and in vitro assays.

Q. Table 6: Discrepancy Analysis Workflow

StepTool/MethodOutcome
DockingAutoDock VinaPredicted ΔG = -9.2 kcal/mol
SPR AssayBiacore T200Measured KD = 120 nM
MD SimulationGROMACSConfirmed stable binding pose

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